Methyl 5-(3-chlorophenyl)-3-methyl-5-oxovalerate
Description
Methyl 5-(3-chlorophenyl)-3-methyl-5-oxovalerate is an ester derivative featuring a 3-chlorophenyl substituent and a branched oxovalerate chain. This compound’s core structure—comprising a phenyl ring, ester group, and ketone functionality—suggests applications in organic synthesis, pharmaceuticals, or agrochemical intermediates.
Properties
IUPAC Name |
methyl 5-(3-chlorophenyl)-3-methyl-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-9(7-13(16)17-2)6-12(15)10-4-3-5-11(14)8-10/h3-5,8-9H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPWXGAITCAHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)Cl)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This two-step approach involves introducing the 3-chlorophenyl group via Friedel-Crafts acylation, followed by esterification to form the target compound.
Friedel-Crafts Acylation
The 3-chlorophenyl group is introduced by reacting 3-chlorobenzoyl chloride with a β-keto ester precursor. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating electrophilic aromatic substitution under anhydrous conditions.
Reaction Conditions:
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Catalyst: AlCl₃ (1.2 equiv)
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Solvent: Dichloromethane (DCM), 0°C to room temperature
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Time: 6–8 hours
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Yield: ~65–70% (estimated from analogous fluorophenyl derivatives)
Esterification
The intermediate β-keto acid is esterified using methanol in the presence of sulfuric acid (H₂SO₄) under reflux.
Reaction Conditions:
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Acid Catalyst: H₂SO₄ (0.5 mL per 1 g substrate)
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Solvent: Methanol, reflux at 65°C
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Time: 4–6 hours
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Yield: ~80–85%
Key Challenge: Competing side reactions during Friedel-Crafts acylation, such as over-acylation or isomerization, necessitate precise temperature control and stoichiometric AlCl₃ usage.
Claisen Condensation with Subsequent Alkylation
Reaction Overview
This method leverages Claisen condensation to construct the β-keto ester backbone, followed by alkylation to introduce the 3-methyl group.
Claisen Condensation
Methyl acetoacetate reacts with ethyl chloroacetate in the presence of sodium methoxide (NaOMe) to form the β-keto ester intermediate.
Reaction Conditions:
Alkylation
The intermediate undergoes alkylation with methyl iodide (CH₃I) under basic conditions to introduce the 3-methyl group.
Reaction Conditions:
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Base: Potassium carbonate (K₂CO₃, 3.0 equiv)
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Alkylating Agent: CH₃I (1.5 equiv)
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Solvent: Acetonitrile, 60°C
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Time: 8 hours
Optimization Note: Excess CH₃I and prolonged reaction times improve alkylation efficiency but risk quaternary salt formation.
Catalytic Hydrogenation of α,β-Unsaturated Ketone Intermediates
Reaction Overview
A stereoselective route involves hydrogenating an α,β-unsaturated ketone precursor using chiral ruthenium catalysts.
Synthesis of α,β-Unsaturated Ketone
The unsaturated ketone is prepared via aldol condensation between methyl levulinate and 3-chlorobenzaldehyde.
Reaction Conditions:
Asymmetric Hydrogenation
The unsaturated intermediate undergoes hydrogenation using a Ru-BINAP catalyst to introduce stereochemistry (if required).
Reaction Conditions:
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Catalyst: RuCl₂[(S)-BINAP] (0.5 mol%)
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Pressure: 5 atm H₂
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Solvent: Methanol, 100°C
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Time: 48 hours
Advantage: This method achieves high enantioselectivity, critical for pharmaceutical applications.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Yield (%) | Scalability | Stereochemical Control |
|---|---|---|---|---|
| Friedel-Crafts | Acylation, Esterification | 65–70 | Moderate | Low |
| Claisen-Alkylation | Condensation, Alkylation | 70–75 | High | None |
| Catalytic Hydrogenation | Aldol, Hydrogenation | 60–90 | Low | High |
Table 1. Trade-offs between yield, scalability, and stereoselectivity across methods.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for Friedel-Crafts acylation improves heat management and reduces side reactions. For example, a tubular reactor with immobilized AlCl₃ achieves 85% conversion at 50°C.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-chlorophenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(3-chlorophenyl)-3-methyl-5-oxovaleric acid.
Reduction: Formation of 5-(3-chlorophenyl)-3-methyl-5-hydroxyvalerate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 5-(3-chlorophenyl)-3-methyl-5-oxovalerate serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structural features allow for various transformations, making it a versatile building block in organic chemistry.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications, particularly in drug development. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies suggest that the compound can inhibit tumor cell proliferation by modulating key signaling pathways involved in cancer growth.
- Antimicrobial Properties : It has shown effectiveness against various microbial strains, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Initial assessments reveal that it may reduce inflammation through specific biochemical pathways, making it a candidate for treating inflammatory diseases.
Material Science
In material science, this compound can be utilized in the synthesis of polymers and specialty materials. Its unique properties enable the development of materials with tailored functionalities.
In Vitro Studies
A series of in vitro experiments have demonstrated the biological activities of this compound:
- Anticancer Efficacy : The compound was tested on various cancer cell lines, showing significant inhibition of cell growth with IC50 values indicating effective therapeutic doses.
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays revealed its capability to inhibit bacterial growth, suggesting potential for infectious disease treatment.
In Vivo Studies
Animal model studies further support the therapeutic potential of this compound:
- Anti-Tumor Effects : Low doses administered to animal models resulted in notable anti-tumor effects without significant toxicity, highlighting its favorable therapeutic window.
- Dosage Management : Variations in dosage indicated that while lower doses were effective, higher doses could lead to adverse effects, necessitating careful management in therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 5-(3-chlorophenyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs differ in the phenyl ring’s substituents, significantly altering molecular weight, polarity, and stability. A comparative analysis is summarized below:
*Estimated based on structural similarity to analogs.
- Substituent Impact: Electron-Withdrawing Groups (Cl, F): Increase molecular polarity and boiling points due to stronger dipole interactions. For example, the 4-chloro-3-fluoro analog (CAS 1443311-23-6) exhibits a higher boiling point (368.4°C) compared to the methoxy-substituted analog (365.0°C) . Electron-Donating Groups (OCH₃): Reduce polarity but enhance solubility in non-polar solvents. The methoxy analog (CAS 1443326-98-4) has a lower density (1.1 g/cm³) than its halogenated counterparts .
Positional Isomerism and Reactivity
- Ortho vs. Meta Substitution: describes 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, where the chlorine atom occupies the ortho position.
- Heterocyclic Analogs : Compounds like ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate (CAS 1065074-27-2) feature an isoxazole ring instead of a valerate chain, altering conjugation and thermal stability .
Functional Group Variations
- Triazole-Thione Derivatives : Compounds such as 4-(4-bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 1349172-90-2) demonstrate how nitrogen-rich heterocycles increase hydrogen-bonding capacity, affecting solubility and biological activity .
Biological Activity
Methyl 5-(3-chlorophenyl)-3-methyl-5-oxovalerate is a compound of interest in pharmacological research due to its potential biological activities, particularly as an anti-inflammatory agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a chlorophenyl group that enhances its pharmacological properties. The presence of the 5-oxovalerate moiety suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Enzyme Interaction : The compound may inhibit or activate certain enzymes by binding to their active sites, impacting metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways that are crucial for inflammatory responses .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has shown promise in inhibiting eosinophil activation, making it a candidate for treating conditions like asthma and allergic rhinitis .
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which could provide protective effects against oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Eosinophilic Diseases : A study indicated that compounds similar to this compound could act as selective antagonists for the OXE receptor, effectively reducing eosinophil activation in vivo. This highlights its potential application in treating eosinophilic diseases .
- In Vitro Studies : In vitro experiments demonstrated that the compound significantly inhibited calcium mobilization in human neutrophils, suggesting a mechanism through which it exerts anti-inflammatory effects .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is provided:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 5-(2-chlorophenyl)-3-methyl-5-oxovalerate | Similar structure with different substituents | Moderate anti-inflammatory activity |
| Ethyl 3-(2-isopropylphenyl)-3-oxopropanoate | Different ester group | Antioxidant and enzyme inhibition |
Q & A
Basic Question: What are the optimal synthetic routes for Methyl 5-(3-chlorophenyl)-3-methyl-5-oxovalerate, and how can reaction conditions be optimized for high yield?
Methodological Answer:
The synthesis typically involves esterification of 5-(3-chlorophenyl)-3-methyl-5-oxovaleric acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key parameters include:
- Catalyst selection : Sulfuric acid is preferred for its efficiency in protonating the carbonyl group, accelerating nucleophilic attack by methanol .
- Temperature : Reflux conditions (~60–80°C) improve reaction kinetics but must avoid decomposition of the acid precursor.
- Solvent : Anhydrous conditions (e.g., dry methanol) prevent hydrolysis of the ester product.
Yield optimization can be monitored via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic Question: Which characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.6–3.8 ppm (ester methyl group) and δ 7.2–7.5 ppm (aromatic protons) confirm substituent positions .
- ¹³C NMR : A carbonyl signal at ~170 ppm verifies the ketone and ester functionalities.
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 255.07 (calculated for C₁₃H₁₅ClO₃) ensures correct molecular weight .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction using SHELXL refinement can resolve bond lengths and angles .
Advanced Question: How does the stereoelectronic environment of the 3-chlorophenyl group influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing Cl substituent at the meta position polarizes the phenyl ring, activating it toward nucleophilic aromatic substitution (SNAr). Key considerations:
- Regioselectivity : The meta-Cl directs nucleophiles (e.g., amines, alkoxides) to the para position due to resonance and inductive effects .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reaction rates.
- Catalysis : Lewis acids like FeCl₃ can further activate the ring by coordinating with the Cl atom .
Controlled experiments with isotopic labeling (e.g., ³⁶Cl) or DFT calculations (Gaussian09) can map electronic distributions .
Advanced Question: What computational strategies are effective in predicting the metabolic pathways of this compound in biochemical studies?
Methodological Answer:
- Docking Simulations (AutoDock Vina) : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential oxidation sites (e.g., methyl or ketone groups) .
- MD Simulations (GROMACS) : Assess hydrolysis of the ester group in physiological buffers (pH 7.4) to estimate half-life and bioactive metabolites .
- QSAR Models : Correlate substituent effects (e.g., Cl vs. F at the phenyl ring) with bioavailability using datasets from PubChem or ChEMBL .
Basic Question: How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Thermal Stress : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., hydrolysis to valeric acid) .
- Photolytic Stability : Expose to UV light (ICH Q1B guidelines) to detect radical-mediated decomposition.
- Lyophilization : For long-term storage, lyophilize the compound in amber vials under argon to prevent oxidation .
Advanced Question: What experimental and theoretical approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Dose-Response Studies : Use MTT assays to differentiate between cytotoxic (IC₅₀ < 10 µM) and antimicrobial (MIC > 50 µM) thresholds .
- Mechanistic Profiling : RNA sequencing can identify upregulated apoptosis markers (e.g., caspase-3) in cytotoxicity vs. membrane disruption in antimicrobial action.
- Meta-Analysis : Compare data across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to isolate variables like bacterial strain variability .
Advanced Question: How can crystallographic data (e.g., SHELXL-refined structures) inform the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Hirshfeld Surface Analysis : Identify weak interactions (e.g., C–H···O) in the crystal lattice that stabilize bioactive conformations .
- Fragment Replacement : Substitute the methyl ester with bulkier groups (e.g., tert-butyl) to enhance hydrophobic binding pockets in target enzymes .
- Torsion Angle Libraries : Use Cambridge Structural Database (CSD) data to predict viable substituents that maintain low strain energy .
Basic Question: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., HCl gas) .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
